13-cis-N-(2-Hydroxyethyl)retinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis-N-(2-Hydroxyethyl)retinamide is a synthetic retinoid derivative of 13-cis-retinoic acid Retinoids are compounds derived from vitamin A and are known for their significant roles in cell growth, differentiation, and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-N-(2-Hydroxyethyl)retinamide typically involves the reaction of 13-cis-retinoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 13-cis-retinoic acid.
Reagent: 2-aminoethanol.
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 13-cis-N-(2-Hydroxyethyl)retinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent retinoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Regeneration of 13-cis-retinoic acid.
Substitution: Formation of various substituted retinamides.
Scientific Research Applications
Chemistry: Used as a model compound to study retinoid chemistry and reactions.
Biology: Investigated for its role in cell differentiation and growth.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Mechanism of Action
The mechanism by which 13-cis-N-(2-Hydroxyethyl)retinamide exerts its effects involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding, the compound modulates the transcription of genes involved in cell differentiation, growth, and apoptosis . This mechanism is crucial for its potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
- N-ethyl retinamide
- N-4-hydroxyphenyl retinamide
- All-trans-retinoic acid
Comparison:
- Toxicity: 13-cis-N-(2-Hydroxyethyl)retinamide exhibits comparatively less toxicity than its all-trans counterparts .
- Efficacy: It has shown promising results in inhibiting tumor growth and metastasis, making it a unique candidate for cancer therapy .
- Stability: The compound is relatively stable under physiological conditions, which is advantageous for therapeutic applications.
Properties
CAS No. |
75686-05-4 |
---|---|
Molecular Formula |
C22H33NO2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(2Z,4E,6E,8E)-N-(2-hydroxyethyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO2/c1-17(8-6-9-18(2)16-21(25)23-14-15-24)11-12-20-19(3)10-7-13-22(20,4)5/h6,8-9,11-12,16,24H,7,10,13-15H2,1-5H3,(H,23,25)/b9-6+,12-11+,17-8+,18-16- |
InChI Key |
JOSHOGBFUULHNI-OOGIHWIZSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCCO)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.